molecular formula C16H15ClO3 B5585996 3-methylphenyl (4-chloro-2-methylphenoxy)acetate

3-methylphenyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B5585996
M. Wt: 290.74 g/mol
InChI Key: SXBKWNHRQKQCAG-UHFFFAOYSA-N
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Description

3-methylphenyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C16H15ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of both methyl and chloro substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with 3-methylphenol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or demethylated compounds. Substitution reactions can result in a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

3-methylphenyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including herbicidal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-methylphenyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A closely related compound with similar chemical properties.

    3-methylphenoxyacetic acid: Another related compound with a different substitution pattern on the aromatic ring.

    2-methyl-4-chlorophenoxyacetic acid: A compound with a similar structure but different substitution positions.

Uniqueness

3-methylphenyl (4-chloro-2-methylphenoxy)acetate is unique due to its specific combination of methyl and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-methylphenyl) 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-14(8-11)20-16(18)10-19-15-7-6-13(17)9-12(15)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBKWNHRQKQCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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